2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-fluorophenyl group and an acetamide side chain linked to a 5-methoxyindole moiety via an ethyl spacer. The pyridazinone scaffold is known for its pharmacological versatility, particularly in acetylcholinesterase (AChE) inhibition and antitrypanosomal activity .
Properties
Molecular Formula |
C23H21FN4O3 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H21FN4O3/c1-31-19-6-8-21-17(14-19)10-12-27(21)13-11-25-22(29)15-28-23(30)9-7-20(26-28)16-2-4-18(24)5-3-16/h2-10,12,14H,11,13,15H2,1H3,(H,25,29) |
InChI Key |
IZWWQGXTKPATCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the indole moiety. Common reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Developing new materials or catalysts based on its unique structure.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazinone-Based Analogs
A. Substituent Variations on the Pyridazinone Core
- N-(4-Fluorophenyl)-2-[3-cyclohexyl-6-oxopyridazin-1(6H)-yl]acetamide (3a, ): Pyridazinone substituent: 3-Cyclohexyl (lipophilic) vs. 4-fluorophenyl (electron-withdrawing). Activity: Exhibits AChE inhibition (IC₅₀ ~ 2.1 µM) but lower selectivity compared to fluorophenyl analogs due to reduced π-π stacking .
- Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (3, ): Pyridazinone substituent: 4-Chlorophenylpiperazine (bulky, basic). Activity: Enhanced CNS penetration but reduced metabolic stability due to ester hydrolysis .
B. Acetamide Side Chain Modifications
- N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () :
- 2-(3-Chloro-6-oxo-9-trifluoromethyl-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-5(6H)-yl)-N-[2-(methylamino)ethyl]acetamide (Compound 1h, ): Core: Fused benzoazepinoindol (rigid, planar). Activity: Potent antitrypanosomal activity (IC₅₀ = 0.8 µM) but poor solubility due to trifluoromethyl and chloro groups .
Pharmacological Profiles
Key Structural Determinants of Activity
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance binding to AChE’s catalytic site via dipole interactions .
- Methoxyindole vs. Fluoroindole : Methoxy improves solubility (cLogP = 2.1 vs. 3.5 for 6-fluoroindole) and metabolic stability .
- Rigid vs. Flexible Side Chains : Ethyl spacers in the target compound balance flexibility and target engagement compared to bulkier piperazine groups .
Challenges :
- Low yields in indole coupling steps (e.g., 42% for 6g in ).
Biological Activity
The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its structural features. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.38 g/mol. Its structure includes a pyridazinone core, a fluorophenyl group, and an indole moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization to introduce the indole and acetamide groups. The detailed synthetic pathway is outlined below:
- Formation of the Pyridazine Core : Starting from appropriate precursors, the pyridazine ring is synthesized through cyclization reactions.
- Introduction of the Fluorophenyl Group : This is achieved via electrophilic aromatic substitution.
- Attachment of the Indole Moiety : The indole is introduced through nucleophilic substitution or coupling reactions.
- Final Acetylation : The acetamide group is added to complete the synthesis.
Biological Activity
Preliminary studies suggest that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For instance, related indole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .
- Antiproliferative Effects : Some analogues have displayed promising antiproliferative activities against various cancer cell lines, indicating potential in cancer therapy .
- HDAC Inhibition : There is evidence suggesting that compounds with similar structural motifs may act as histone deacetylase (HDAC) inhibitors, which could lead to altered gene expression patterns associated with cancer cell death.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the following table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide | Pyridazinone core, chlorophenyl group | Chlorine substituent may affect electronic properties differently than fluorine |
| 2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-pyridazin-1(6H)-yl) | Similar pyridazinone structure | Methoxy group may enhance solubility |
| MF498 (Selective EP4 Antagonist) | Contains an acetamide group | Different core structure but shares functional group |
This comparison highlights how the presence of specific functional groups in 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide may confer distinct biological activities compared to its analogues.
Case Studies and Research Findings
Research has indicated that compounds similar to this one possess various pharmacological properties. For example:
- Antibacterial Studies : A study on indolylquinazolinones found significant activity against S. aureus, with MIC values indicating strong potential for treating infections caused by resistant strains .
- Cytotoxicity Assessments : Investigations into related compounds have shown selective cytotoxicity against rapidly dividing cancer cells compared to normal cells, suggesting a therapeutic window for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
